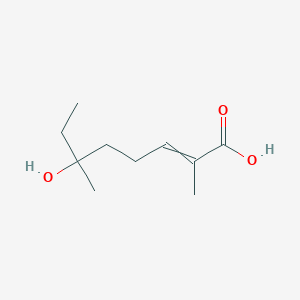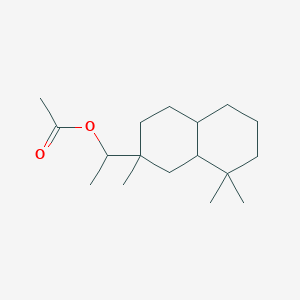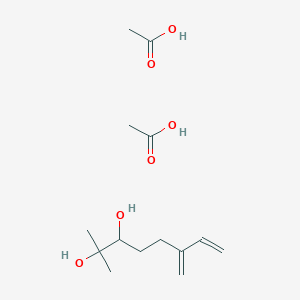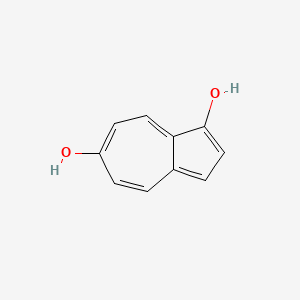
Azulene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene-1,6-diol is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color Azulene itself is composed of a fused structure of a five-membered cyclopentadiene ring and a seven-membered cycloheptatriene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azulene-1,6-diol can be synthesized through various methods. One common approach involves the reaction of azulene with suitable hydroxylating agents. For instance, the hydroxylation of azulene using reagents like osmium tetroxide (OsO4) followed by reduction can yield this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which undergo cycloaddition reactions to form azulene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Azulene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming azulene.
Substitution: Electrophilic substitution reactions can occur at the 1 and 6 positions, where the hydroxyl groups are located.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azulene-1,6-dione, while reduction can produce azulene.
Aplicaciones Científicas De Investigación
Azulene-1,6-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of azulene-1,6-diol involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammatory processes . Additionally, this compound can regulate the secretion of cytokines, proteins involved in immune signaling .
Comparación Con Compuestos Similares
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory properties.
Chamazulene: Known for its presence in chamomile oil and its therapeutic effects.
Pentalene: A nonalternant hydrocarbon similar to azulene but with different ring structures.
Uniqueness
Azulene-1,6-diol is unique due to the presence of hydroxyl groups at specific positions, which impart distinct chemical reactivity and biological activity compared to other azulene derivatives
Propiedades
Número CAS |
90790-81-1 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
azulene-1,6-diol |
InChI |
InChI=1S/C10H8O2/c11-8-3-1-7-2-6-10(12)9(7)5-4-8/h1-6,11-12H |
Clave InChI |
QPBJOSSBVKVLIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C2C1=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


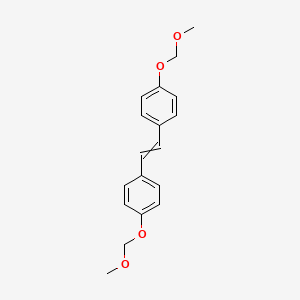
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
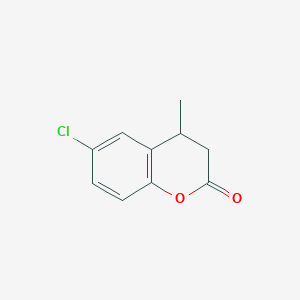
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)
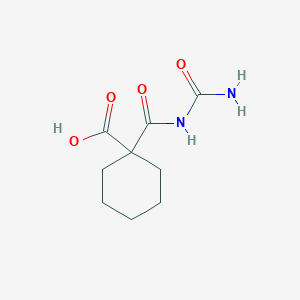
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
